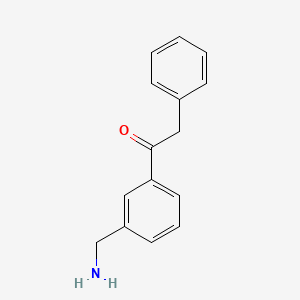

1-(3-(Aminomethyl)phenyl)-2-phenylethanone

Descripción

Structural Features and Functional Group Analysis of 1-(3-(Aminomethyl)phenyl)-2-phenylethanone in Academic Inquiry

The molecular structure of this compound is characterized by several key features that are of interest in academic research. The core of the molecule is a phenylethanone group, which consists of a phenyl ring attached to an ethanone (B97240) backbone. ontosight.ai This backbone is further substituted with another phenyl group at the second carbon of the ethanone chain.

A primary aminomethyl group (-CH2NH2) is attached to the 3-position of the first phenyl ring. The presence and interplay of the ketone (C=O) and the primary amine (-NH2) functional groups are central to the compound's chemical behavior and reactivity. The spatial arrangement of these groups influences the molecule's electronic properties and its potential interactions with other molecules.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Backbone | Phenylethanone |

| Key Functional Groups | Ketone, Primary Amine |

| Aromatic Systems | Two Phenyl Rings |

| Substitution Pattern | Aminomethyl group at the meta-position (C3) of one phenyl ring |

Chemical Significance of the Ketone and Aminomethyl Moieties within Complex Organic Architectures

The ketone and aminomethyl moieties are of profound significance in the design and synthesis of complex organic molecules. The ketone group, with its carbonyl carbon, is electrophilic and serves as a key site for nucleophilic attack, enabling a wide array of chemical transformations. ontosight.ai It can be reduced to a secondary alcohol, or it can participate in reactions such as aldol (B89426) condensations and Wittig reactions to form new carbon-carbon bonds.

The aminomethyl group, on the other hand, introduces a basic and nucleophilic center into the molecule. Primary amines are versatile functional groups that can be readily acylated, alkylated, and can participate in the formation of imines and other nitrogen-containing heterocycles. researchgate.net In medicinal chemistry, the amino group is often crucial for biological activity, as it can form hydrogen bonds and ionic interactions with biological targets.

The combination of both a ketone and an amine in one molecule, as in this compound, creates a bifunctional compound with a rich and diverse reactivity profile, making it a valuable building block in organic synthesis.

Positioning of this compound within Modern Organic Synthesis Paradigms

In the landscape of modern organic synthesis, compounds like this compound are valuable intermediates. The synthesis of such molecules often relies on well-established synthetic strategies, with potential for novel adaptations.

One plausible synthetic approach involves the Friedel-Crafts acylation. This reaction would entail the acylation of a suitably protected aminomethyl-substituted benzene (B151609) derivative with phenylacetyl chloride in the presence of a Lewis acid catalyst. The protective group on the amine is crucial to prevent its reaction with the acylating agent. Subsequent deprotection would then yield the target molecule.

Another potential route could involve the palladium-catalyzed cross-coupling of a 3-halobenzyl amine derivative with a phenylacetylene, followed by hydration of the alkyne to form the ketone. Such modern coupling methodologies offer high efficiency and functional group tolerance. The development of synthetic routes to this and related compounds contributes to the expanding toolkit of organic chemists for constructing complex molecular architectures.

Potential as a Synthon for Advanced Organic Transformations and Material Science Applications

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be viewed as a versatile synthon due to its dual functionality.

The aminomethylphenyl moiety can serve as a precursor for the synthesis of various heterocyclic systems. For example, it can be used to construct quinolines, benzodiazepines, or other nitrogen-containing ring systems that are prevalent in pharmaceuticals and functional materials. The ketone functionality provides a handle for further molecular elaboration, such as the introduction of new stereocenters or the extension of the carbon skeleton.

In the field of material science, molecules with both aromatic and amine functionalities can be utilized in the synthesis of polymers with specific electronic or optical properties. The ability of the amine to interact with metal ions also suggests potential applications in the development of new catalysts or sensors. The phenylethanone core itself is found in compounds with interesting biological activities, including anti-inflammatory and antioxidant properties, suggesting that derivatives of this compound could be explored for their therapeutic potential. ontosight.ai

Structure

3D Structure

Propiedades

Número CAS |

1017781-67-7 |

|---|---|

Fórmula molecular |

C15H15NO |

Peso molecular |

225.28 g/mol |

Nombre IUPAC |

1-[3-(aminomethyl)phenyl]-2-phenylethanone |

InChI |

InChI=1S/C15H15NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2 |

Clave InChI |

UQQRLURZYOPSCJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN |

Origen del producto |

United States |

Synthetic Methodologies for the Preparation of 1 3 Aminomethyl Phenyl 2 Phenylethanone

Retrosynthetic Analysis Strategies for 1-(3-(Aminomethyl)phenyl)-2-phenylethanone Construction

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. airitilibrary.comnumberanalytics.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversion, FGI) to reveal potential precursors. ias.ac.in

For this compound, several retrosynthetic disconnections can be proposed to identify key precursors.

Disconnection of the Aryl-Ketone C-C Bond: A primary disconnection strategy is breaking the bond between the carbonyl carbon and the substituted phenyl ring. This is a common approach for ketone synthesis and is analogous to a Friedel-Crafts acylation reaction. chegg.com This leads to two key synthons: a 3-(aminomethyl)phenyl cation and a phenylacetyl anion. The corresponding synthetic equivalents would be a derivative of 3-(aminomethyl)benzene and phenylacetic acid or its derivatives (like phenylacetyl chloride).

Disconnection of the Benzyl-Ketone C-C Bond: An alternative disconnection involves cleaving the bond between the carbonyl carbon and the benzyl (B1604629) group (-CH2Ph). This approach would yield a 3-(aminomethyl)benzoyl synthon and a benzyl anion synthon. The synthetic equivalents could be a 3-(aminomethyl)benzoic acid derivative and a benzyl organometallic reagent (e.g., benzylmagnesium bromide).

Functional Group Interconversion (FGI) of the Aminomethyl Group: The aminomethyl group can be sensitive to various reaction conditions. Therefore, a more practical approach involves disconnecting the C-N bond via FGI. ias.ac.in The aminomethyl group is retrosynthetically converted to a more stable precursor functional group on the phenyl ring. The synthesis would then proceed by first constructing the ketone core with this precursor, followed by its conversion to the aminomethyl group in a late-stage step.

Key precursors derived from this FGI strategy include:

3-Cyanophenyl Precursor: 1-(3-cyanophenyl)-2-phenylethanone. The cyano group can be reduced to an aminomethyl group.

3-Nitromethylphenyl Precursor: 1-(3-(nitromethyl)phenyl)-2-phenylethanone. The nitro group is a common precursor for amines via reduction.

3-Azidomethylphenyl Precursor: 1-(3-(azidomethyl)phenyl)-2-phenylethanone. The azido (B1232118) group can be readily reduced to the primary amine.

The table below summarizes the primary disconnection strategies and the resulting key precursors.

| Disconnection Strategy | Bond Cleaved | Key Precursors (Synthetic Equivalents) |

| Aryl-Ketone Disconnection | (C₆H₄CH₂NH₂)—(CO)CH₂Ph | 3-(Aminomethyl)benzene derivative + Phenylacetic acid derivative |

| Benzyl-Ketone Disconnection | (C₆H₄CH₂NH₂CO)—(CH₂Ph) | 3-(Aminomethyl)benzoic acid derivative + Benzyl organometallic reagent |

| FGI followed by Aryl-Ketone Disconnection | C—CN (precursor) | 3-Bromobenzonitrile (B1265711) or 3-cyanobenzoyl chloride + Phenylacetic acid derivative |

| FGI followed by Aryl-Ketone Disconnection | C—NO₂ (precursor) | 3-Nitrobenzoyl chloride + Benzyl organometallic reagent |

The synthesis of a multi-component molecule like this compound can be approached through either a linear or a convergent pathway. chemistnotes.com

The following table compares the two strategies for the synthesis of this compound.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Sequential, step-by-step construction from a single starting material. chemistnotes.com | Independent synthesis of fragments followed by late-stage coupling. wikipedia.org |

| Efficiency | Generally lower overall yield, as it is the product of individual step yields. wikipedia.org | Higher overall yield, as the number of sequential steps is reduced. chemistnotes.com |

| Time | Can be more time-consuming due to the sequential nature of the reactions. fiveable.me | Allows for parallel work on different fragments, potentially saving time. fiveable.me |

| Example Route | m-Nitrotoluene → Acylation → Functional Group Transformation → Final Product | 3-Bromobenzonitrile + Phenylacetic acid → Coupling → Final Functional Group Transformation |

Advanced Carbon-Carbon Bond Forming Reactions in the Synthesis of the Phenylethanone Core

The construction of the central aryl-ketone linkage is a critical step in the synthesis. While traditional methods like Friedel-Crafts acylation exist, they often suffer from harsh conditions and poor regioselectivity. tandfonline.com Modern synthetic chemistry offers a range of advanced catalytic coupling reactions that provide milder conditions and greater functional group tolerance.

Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the formation of C-C bonds for ketone synthesis. rsc.orgorganic-chemistry.org These methods typically involve the cross-coupling of an organometallic reagent with an acyl derivative or related electrophile.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can couple arylboronic acids with acyl chlorides or carboxylic anhydrides to form aryl ketones. tandfonline.comorganic-chemistry.org The reaction often proceeds under mild conditions, sometimes even in aqueous systems, and tolerates a wide variety of functional groups. tandfonline.com

Hartwig Acylation: A palladium-catalyzed coupling of aryl bromides with acyl anion equivalents, such as N-tert-butylhydrazones, can form the aryl-ketone linkage. organic-chemistry.org This method avoids the need for strong organometallic nucleophiles.

Carbonylative Couplings: Palladium catalysts can facilitate the coupling of arenes directly with carbon monoxide to generate ketone products, sometimes in a single step from the fundamental building blocks. rsc.org

Nickel-Catalyzed Couplings: Nickel catalysts can be used for the reductive coupling of aryl acids or anhydrides with alkyl halides to construct alkyl-aryl ketones. rsc.org

Below is a table summarizing some of these modern catalytic methods.

| Reaction Name | Catalyst | Reactants | Key Advantages |

| Suzuki-Miyaura Acyl Coupling | Palladium (e.g., Pd(OAc)₂, PdCl₂) tandfonline.comorganic-chemistry.org | Arylboronic acid + Acyl chloride/anhydride | Mild conditions, high functional group tolerance, can be run in aqueous media. tandfonline.com |

| Hartwig Acylation | Palladium (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligands organic-chemistry.org | Aryl bromide + Hydrazone (acyl anion equivalent) | Avoids strong organometallic reagents, good functional group tolerance. organic-chemistry.org |

| Carbonylative C-H Functionalization | Palladium (e.g., PdCl₂) rsc.org | Arene + Carbon Monoxide (CO) + Oxidant | High atom economy, uses fundamental building blocks. rsc.org |

| Nickel-Catalyzed Reductive Coupling | Nickel complex rsc.org | Aryl acid/anhydride + Alkyl halide | Utilizes readily available carboxylic acids. rsc.org |

The target molecule, this compound, is achiral as it does not possess a stereocenter. However, stereoselective methods are highly relevant in the synthesis of chiral derivatives or analogues. For instance, the ketone functionality of the phenylethanone core is a prime target for asymmetric reduction to produce a chiral secondary alcohol.

Should a chiral derivative such as (R)- or (S)-1-(3-(aminomethyl)phenyl)-2-phenylethanol be the target, stereoselective ketone reduction would be a critical step. This can be achieved using various methods:

Chiral Reducing Agents: Reagents like those derived from boranes in the presence of chiral catalysts (e.g., Corey-Bakshi-Shibata reduction).

Biocatalysis: Enzymes such as carbonyl reductases, often housed in whole-cell systems like recombinant E. coli, can perform highly enantioselective reductions of ketones to chiral alcohols. nih.gov For example, the asymmetric reduction of the related 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been demonstrated with excellent enantiomeric excess (>99.9%) using a recombinant carbonyl reductase. nih.gov

While not directly applicable to the synthesis of the achiral target ketone itself, the potential for these stereoselective transformations is a crucial consideration for expanding the chemical space around this molecular scaffold.

Introduction and Transformation of the Aminomethyl Moiety on the Phenyl Ring

The introduction of the aminomethyl group (-CH₂NH₂) is a key functionalization step. This can be accomplished either by direct aminomethylation or, more commonly, by the transformation of a precursor functional group that is carried through the synthesis.

The latter approach is often preferred because the precursor groups are typically more robust and less reactive than the final primary amine, which can interfere with C-C bond-forming reactions.

Common strategies include:

Reduction of a Nitrile: A highly reliable method involves the reduction of a cyano group (-CN). The synthesis would target 1-(3-cyanophenyl)-2-phenylethanone as a key intermediate. The nitrile can then be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C), or borane (B79455) complexes.

Reduction of a Nitro Group: The nitro group (-NO₂) is another common precursor for aromatic amines. A synthetic route could proceed through a 1-(3-nitrophenyl)-2-phenylethanone intermediate. The nitro group can be reduced to an amino group (-NH₂) using methods like catalytic hydrogenation or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting aminophenyl ketone could then be further elaborated if necessary, though direct reduction of a nitromethyl group is also a possibility.

Alkylation Followed by Nucleophilic Substitution: A route could involve the synthesis of a core structure containing a leaving group, such as 1-(3-(bromomethyl)phenyl)-2-phenylethanone. This electrophilic intermediate can then react with an amine source. To obtain the primary aminomethyl group, a phthalimide (B116566) (via the Gabriel synthesis) or an azide (B81097) salt (followed by reduction) would be used as the nitrogen nucleophile to avoid over-alkylation.

Mannich Reaction: The Mannich reaction is a classic method for aminomethylating activated aromatic rings, such as phenols. bch.roresearchgate.net While less straightforward for a deactivated or unactivated phenyl ring in the target molecule's core, variations of this reaction or related aminomethylation protocols could potentially be employed under specific conditions. frontiersin.orgmdpi.com

The following table outlines the main strategies for introducing the aminomethyl group via a precursor.

| Precursor Group | Intermediate Compound | Reagents for Transformation |

| Nitrile (-CN) | 1-(3-cyanophenyl)-2-phenylethanone | LiAlH₄; H₂/Raney Ni; BH₃·THF |

| Azidomethyl (-CH₂N₃) | 1-(3-(azidomethyl)phenyl)-2-phenylethanone | H₂/Pd-C; LiAlH₄; PPh₃/H₂O (Staudinger reduction) |

| Bromomethyl (-CH₂Br) | 1-(3-(bromomethyl)phenyl)-2-phenylethanone | 1. NaN₃, 2. Reduction; or Gabriel Synthesis |

Selective Functionalization Strategies for Aromatic Systems

The construction of the 1,3-disubstituted phenyl core of this compound necessitates precise control over the regiochemical outcome of reactions on the aromatic ring. The choice of starting material and the sequence of functional group introduction are critical.

A common approach begins with a readily available 1,3-disubstituted benzene (B151609) derivative, such as 3-bromobenzonitrile. The cyano group can serve as a precursor to the aminomethyl group, while the bromo substituent provides a handle for introducing the phenylethanone moiety. Friedel-Crafts acylation reactions are a classic method for forming the carbon-carbon bond of the ketone. However, the presence of a deactivating cyano group would direct acylation to the meta position, which is not the desired outcome for a 1,3-relationship.

Therefore, a more plausible strategy involves a cross-coupling reaction. For instance, 3-bromobenzonitrile can be subjected to a palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling, with a suitable organometallic reagent derived from 2-phenylethane. Alternatively, a Negishi coupling involving an organozinc reagent could be employed.

Another viable route starts with 3-acetylbenzonitrile. The acetyl group can be brominated to form a phenacyl bromide derivative, which can then undergo a reaction with a suitable organometallic reagent, like a Grignard reagent, to introduce the phenyl group. However, this approach may present challenges with selectivity and side reactions.

A summary of potential starting materials and their functionalization strategies is presented in the table below.

| Starting Material | Functionalization Strategy | Key Reactions |

| 3-Bromobenzonitrile | Cross-coupling followed by reduction | Suzuki, Stille, or Negishi coupling; Reduction of nitrile |

| 3-Acetylbenzonitrile | Halogenation followed by substitution | Alpha-bromination; Grignard reaction |

| 1,3-Dicyanobenzene | Selective reduction and functionalization | Partial reduction; Grignard reaction or cross-coupling |

Reductive Amination and Alternative Amine Formation Approaches

The final step in many synthetic routes to this compound is the formation of the primary amine from a suitable precursor. Reductive amination is a powerful and widely used method for this transformation.

Starting from a precursor such as 1-(3-formylphenyl)-2-phenylethanone, reductive amination with ammonia (B1221849) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) can directly yield the target primary amine. This method is often preferred due to its mild reaction conditions and high yields.

Alternatively, the reduction of a nitrile group is a common strategy. If the synthesis starts with a cyanophenyl precursor, the nitrile can be reduced to the primary amine using various reducing agents. Catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon is effective. Chemical reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can also be used, although these are less "green" due to the generation of stoichiometric waste.

Other precursors to the amine functionality include azides and nitro groups. A Gabriel synthesis, involving the reaction of a benzylic halide with phthalimide followed by hydrazinolysis, provides a classic route to the primary amine. The reduction of a nitro group, while a common transformation, is less ideal in this context due to the harsh conditions often required, which may not be compatible with the ketone functionality.

| Precursor Functional Group | Reagents and Conditions | Advantages | Disadvantages |

| Aldehyde | NH3, NaBH3CN or NaBH(OAc)3 | Mild conditions, high yield | Requires aldehyde precursor |

| Nitrile | H2, Raney Ni or Pd/C; LiAlH4; BH3 | Readily available precursors | LiAlH4 and BH3 are hazardous |

| Azide | H2, Pd/C; PPh3, H2O (Staudinger) | Mild reduction conditions | Azides can be explosive |

| Phthalimide | Hydrazine | Clean reaction | Requires two steps |

Development of Novel and Green Synthetic Routes for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. For the synthesis of this compound, this translates to minimizing waste, using catalytic methods, and choosing safer reagents.

Atom-Economical and Waste-Minimizing Approaches

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. In the context of this compound synthesis, this means favoring addition and rearrangement reactions over substitution and elimination reactions, which generate stoichiometric byproducts.

For instance, a direct C-H activation and functionalization of 1-phenyl-2-(m-tolyl)ethanone could, in principle, be a highly atom-economical route to introduce the amino group. However, achieving regioselectivity in such a reaction remains a significant challenge.

A more practical approach to minimizing waste is the use of one-pot or tandem reactions. For example, a sequence where a cross-coupling reaction to form the carbon skeleton is immediately followed by the reduction of the nitrile in the same reaction vessel without intermediate purification would significantly reduce solvent usage and waste generation.

Catalytic Innovations in this compound Synthesis

Catalysis is at the heart of green chemistry, and its application to the synthesis of this compound can lead to more efficient and sustainable processes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are prime examples of catalytic innovations that have revolutionized the formation of carbon-carbon bonds. The synthesis of the phenylethanone core could benefit from these methods by coupling a suitable aryl halide or triflate with an appropriate coupling partner.

Furthermore, the development of catalysts for the direct amination of C-H bonds is an active area of research. While not yet a standard method for this specific target, the future may hold catalytic systems that can directly install an amino or aminomethyl group onto the aromatic ring, bypassing the need for pre-functionalized starting materials.

In the reduction step, the use of heterogeneous catalysts, such as palladium on carbon, is preferable to stoichiometric reducing agents like LiAlH4. Heterogeneous catalysts can be easily recovered and reused, reducing waste and cost.

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger scale, even within an academic context, presents a unique set of challenges.

For the synthesis of this compound, several factors need to be considered. The use of hazardous reagents like lithium aluminum hydride or potentially explosive intermediates like azides would require careful safety protocols and specialized equipment on a larger scale. The cost and availability of starting materials and catalysts also become more significant factors.

Process optimization would focus on several key areas. Reaction conditions, such as temperature, pressure, and reaction time, would need to be carefully controlled to maximize yield and minimize side product formation. The choice of solvent is also critical, with a preference for greener solvents that are less toxic and easily recyclable.

Purification methods also need to be considered for scalability. While column chromatography is a common purification technique in the lab, it is often impractical for larger quantities. Crystallization, distillation, and extraction are more amenable to scale-up.

| Parameter | Laboratory Scale (mg-g) | Scale-Up Consideration (g-kg) |

| Reagent Choice | Wide range of reagents available | Focus on cost, safety, and availability |

| Reaction Conditions | Less critical control | Precise control of temperature and mixing |

| Purification | Column chromatography | Crystallization, distillation, extraction |

| Safety | Standard laboratory precautions | Enhanced safety protocols, specialized equipment |

| Cost | Less of a primary concern | A significant factor in route selection |

Advanced Spectroscopic Elucidation of the Molecular Structure of 1 3 Aminomethyl Phenyl 2 Phenylethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

High-resolution NMR spectroscopy serves as the cornerstone for elucidating the carbon-hydrogen framework of 1-(3-(Aminomethyl)phenyl)-2-phenylethanone. Through a combination of one-dimensional (¹H and ¹³C) and multi-dimensional experiments, the precise location and connectivity of each atom in the molecule can be established.

Given the absence of a chiral center, the molecule does not exhibit stereoisomerism that would be resolved by standard NMR techniques. The primary focus remains on establishing the constitutional isomerism and confirming the substitution patterns on the aromatic rings.

Predicted NMR data, based on established chemical shift principles and data from analogous structures, provide a robust framework for the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C=O | - | - | ~197.5 |

| CH₂ (Ketone α-position) | ~4.25 | Singlet (s) | ~45.5 |

| CH₂ (Aminomethyl) | ~3.90 | Singlet (s) | ~46.0 |

| NH₂ | ~1.60 (broad) | Singlet (s) | - |

| Phenyl Ring (C1') | - | - | ~134.5 |

| Phenyl Ring (C2'/C6') | ~7.30 | Multiplet (m) | ~129.5 |

| Phenyl Ring (C3'/C5') | ~7.25 | Multiplet (m) | ~128.6 |

| Phenyl Ring (C4') | ~7.20 | Multiplet (m) | ~126.9 |

| Substituted Phenyl Ring (C1'') | - | - | ~137.0 |

| Substituted Phenyl Ring (C2'') | ~7.90 | Singlet (s) | ~129.0 |

| Substituted Phenyl Ring (C3'') | - | - | ~138.0 |

| Substituted Phenyl Ring (C4'') | ~7.50 | Multiplet (m) | ~133.0 |

| Substituted Phenyl Ring (C5'') | ~7.45 | Multiplet (m) | ~128.8 |

| Substituted Phenyl Ring (C6'') | ~7.85 | Multiplet (m) | ~128.0 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on both aromatic rings, confirming their respective substitution patterns. No correlations would be expected for the methylene (B1212753) (CH₂) or amine (NH₂) protons as they are isolated singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly with the carbons to which they are attached (one-bond ¹H-¹³C correlations). vscht.cz This allows for the unambiguous assignment of each protonated carbon atom in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. For example, the proton signal at ~4.25 ppm would correlate with the carbon signal at ~45.5 ppm, assigning it as the methylene carbon adjacent to the ketone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). vscht.czwikipedia.org This technique is key to connecting the different fragments of the molecule. For instance, the methylene protons at ~4.25 ppm would show a correlation to the carbonyl carbon (~197.5 ppm) and the quaternary carbon of the unsubstituted phenyl ring (~134.5 ppm). Similarly, the protons of the aminomethyl group (~3.90 ppm) would correlate to the carbons of the substituted phenyl ring, confirming the position of the aminomethyl substituent.

Further structural confirmation can be achieved using more specialized NMR pulse sequences.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In this molecule, DEPT-135 would show positive signals for CH groups (aromatic) and negative signals for the two CH₂ groups, while quaternary carbons (including the C=O) would be absent, thus confirming the carbon types.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining through-space proximity in stereochemical analysis, NOESY can also help confirm assignments. For example, a NOESY experiment could show a spatial correlation between the methylene protons at ~4.25 ppm and the ortho-protons (C2'/C6') of the adjacent phenyl ring, supporting their close proximity in the molecular structure.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through controlled fragmentation.

HRMS accurately measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. For this compound, the molecular formula is C₁₅H₁₅NO. HRMS would be used to confirm this elemental composition. The expected monoisotopic mass would be compared to the experimentally measured mass, with a minimal mass error (typically <5 ppm) confirming the formula.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₅H₁₅NO | [M+H]⁺ | 226.1226 |

| C₁₅H₁₅NO | [M+Na]⁺ | 248.1046 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, the primary cleavage is expected to be the weak benzylic C-C bond between the carbonyl group and the adjacent methylene group (α-cleavage), which is a characteristic fragmentation pathway for ketones. libretexts.org

Key predicted fragmentation pathways include:

Loss of the benzyl (B1604629) radical (•C₇H₇): Cleavage of the C-C bond alpha to the carbonyl group would lead to the formation of a stable benzyl radical and a prominent acylium ion.

[C₁₅H₁₅NO]⁺• → [C₈H₈NO]⁺ + •C₇H₇

Formation of the tropylium ion: The benzyl fragment itself can be detected as the highly stable tropylium cation.

[C₇H₇]⁺

Formation of the benzoyl cation: An alternative α-cleavage could lead to a benzoyl-type cation, though this is generally less favored.

[C₁₅H₁₅NO]⁺• → [C₇H₅O]⁺ + •C₈H₁₀N

Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion Structure | Formula |

|---|---|---|

| 225.12 | Molecular Ion [M]⁺• | [C₁₅H₁₅NO]⁺• |

| 134.06 | [M - C₇H₇]⁺ (Acylium ion) | [C₈H₈NO]⁺ |

| 106.07 | [M - C₈H₉N]⁺ (Aminobenzyl cation) | [C₈H₁₀N]⁺ |

| 91.05 | Tropylium ion | [C₇H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. masterorganicchemistry.combeilstein-journals.org The resulting spectra provide a unique "fingerprint" based on the functional groups present. wikipedia.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ucla.edu It is particularly sensitive to polar bonds. Key expected absorptions for this compound would include a strong, sharp peak for the C=O stretch of the ketone, two medium peaks for the N-H stretching of the primary amine, and various peaks for C-H and C=C bonds in the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. wikipedia.org It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR. The aromatic C=C ring stretching vibrations are typically strong in Raman spectra, providing clear evidence for the phenyl groups. The C=O stretch is also Raman active.

Table 4: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | ~3400-3300 | ~3400-3300 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | Ar-H | ~3100-3000 | ~3100-3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | -CH₂- | ~2950-2850 | ~2950-2850 | Medium (IR), Medium (Raman) |

| C=O Stretch | Aryl Ketone | ~1685 | ~1685 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | Aromatic Ring | ~1600, ~1450 | ~1600, ~1000 | Medium (IR), Strong (Raman) |

| N-H Bend | Primary Amine (-NH₂) | ~1650-1580 | - | Medium-Strong (IR) |

Characterization of Carbonyl Stretching Frequencies

Infrared spectroscopy is a powerful tool for identifying functional groups, and the carbonyl (C=O) group of a ketone provides one of the most intense and characteristic absorption bands. nih.govgoogle.comresearchgate.netresearchgate.netbeilstein-journals.org In this compound, the carbonyl group is part of an aromatic ketone system, where the carbonyl is directly attached to one of the phenyl rings.

Conjugation of the carbonyl group with the π-system of the aromatic ring leads to delocalization of electron density. This delocalization imparts a partial single-bond character to the C=O bond, which weakens it slightly. nih.govgoogle.comresearchgate.netcapot.com Consequently, the force constant of the bond is reduced, and it vibrates at a lower frequency compared to a non-conjugated aliphatic ketone (typically ~1715 cm⁻¹). google.com For aromatic ketones like acetophenone, the C=O stretching vibration typically appears in the range of 1685-1666 cm⁻¹. google.comresearchgate.net Therefore, a strong absorption band is predicted to be observed in this region for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Carbonyl (C=O) Stretch | Aromatic Ketone | 1685 - 1666 | Strong |

Analysis of Amine N-H Stretching and Bending Modes

The primary amine (-NH₂) group in the molecule gives rise to several distinct vibrational modes in the IR spectrum. guidechem.comresearchgate.netwikipedia.org The N-H stretching vibrations are particularly diagnostic. Primary amines exhibit two distinct N-H stretching bands due to symmetric and asymmetric stretching modes. guidechem.comresearchgate.netwikipedia.org

Asymmetric N-H Stretch: This mode typically appears at a higher frequency, expected in the 3500-3400 cm⁻¹ range for aromatic amines. guidechem.com

Symmetric N-H Stretch: This vibration occurs at a lower frequency, generally in the 3420-3340 cm⁻¹ region. guidechem.com

These N-H stretching bands are typically weaker and sharper than the broad O-H bands found in alcohols. researchgate.net Additionally, the primary amine group displays a characteristic scissoring (bending) vibration. This N-H bending mode is expected to produce a medium to strong absorption band in the 1650-1580 cm⁻¹ region. guidechem.comresearchgate.net This band can sometimes overlap with the C=C stretching vibrations of the aromatic ring. A broad, out-of-plane N-H wagging band may also be observed in the 910-665 cm⁻¹ region. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3400 | Medium-Weak |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3420 - 3340 | Medium-Weak |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| N-H Wag (Out-of-plane) | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

Aromatic Ring Vibrations and Substitution Patterns

The presence of two substituted benzene (B151609) rings in this compound results in a complex but characteristic set of bands in the IR spectrum. Key vibrations include C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending.

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings gives rise to sharp, weak to medium bands typically appearing just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. nist.govorientjchem.org

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic rings produces a series of characteristic absorptions, often referred to as "ring modes." These bands are typically found in the 1620-1400 cm⁻¹ region. nist.gov For substituted benzenes, prominent bands are expected near 1600, 1580, 1500, and 1450 cm⁻¹. nist.gov

C-H Out-of-Plane Bending (OOP): The most diagnostic vibrations for determining the substitution pattern on a benzene ring are the strong C-H out-of-plane bending bands that appear in the 900-675 cm⁻¹ region. orientjchem.org

The phenyl group attached to the methylene (-CH₂-) is monosubstituted. This pattern typically gives rise to two strong bands: one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.

The phenyl group bearing the aminomethyl and keto substituents is meta-disubstituted (1,3-substitution). This pattern is expected to show characteristic bands in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions, along with a band near 690 cm⁻¹.

| Vibrational Mode | Structural Unit | Expected Frequency Range (cm⁻¹) | Significance |

| =C-H Stretch | Aromatic Rings | 3100 - 3000 | Presence of aromatic C-H bonds |

| C=C Ring Stretch | Aromatic Rings | 1620 - 1400 | Aromatic skeleton confirmation |

| C-H OOP Bending | Monosubstituted Ring | 770 - 730 and 710 - 690 | Confirms -CH₂-Ph substitution |

| C-H OOP Bending | Meta-disubstituted Ring | 900 - 860 and 810 - 750 | Confirms 1,3-disubstitution pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the conjugated system of the benzoyl group. Aromatic ketones typically exhibit two main absorption bands. researchgate.netcapot.comresearchgate.net

π → π* Transition: This is a high-intensity transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated aromatic system. For aromatic rings, this transition often results in a strong absorption band, typically below 280 nm. For benzene, this band appears around 255 nm. The extensive conjugation in the benzoyl moiety of the target molecule is expected to cause a strong absorption band in the 240-280 nm range.

n → π* Transition: This is a lower-intensity transition involving the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. researchgate.netresearchgate.net This transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, typically in the 300-350 nm region for aromatic ketones.

The presence of the aminomethylphenyl group, which acts as a chromophore, will influence the exact position and intensity of these absorption maxima.

| Electronic Transition | Chromophore | Expected Wavelength (λmax) | Expected Molar Absorptivity (ε) |

| π → π | Benzoyl group / Phenyl rings | ~ 240 - 280 nm | High (Strong) |

| n → π | Carbonyl group | ~ 300 - 350 nm | Low (Weak) |

X-ray Crystallography for Definitive Solid-State Molecular Conformation and Packing

While spectroscopic methods provide valuable information about bonding and electronic structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.

For this compound, crystallographic analysis would reveal the precise conformation of the molecule. Key conformational features of interest would be:

The dihedral angle between the two phenyl rings.

The planarity of the benzoyl moiety.

The orientation of the aminomethyl group relative to its attached phenyl ring.

Furthermore, the crystal packing would be significantly influenced by intermolecular interactions. The primary amine group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen and the amine's nitrogen atom can act as hydrogen bond acceptors. It is highly probable that the crystal structure would feature a network of intermolecular hydrogen bonds (N-H···O or N-H···N), which would play a crucial role in stabilizing the crystal lattice. Analysis of the crystal packing would also reveal any potential π-π stacking interactions between the aromatic rings of adjacent molecules.

| Structural Information from X-ray Crystallography | Description |

| Molecular Conformation | Determination of all bond lengths, bond angles, and torsional angles, revealing the exact 3D shape of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonding networks (e.g., N-H···O) involving the amine and carbonyl groups. |

| Crystal Packing | Analysis of how molecules are arranged in the unit cell, including the study of potential π-π stacking between phenyl rings. |

| Unit Cell Parameters | Precise measurements of the dimensions (a, b, c) and angles (α, β, γ) of the crystal's unit cell. |

Kinetic Studies and Reaction Progress Analysis for Determining Rate Laws

A cornerstone of understanding any chemical reaction is the study of its kinetics—the speed at which it occurs and the factors that influence this speed. This is formally described by a rate law.

Influence of Substituents and Solvent Effects on Reaction Rates

The reactivity of this compound would also be expected to be sensitive to its chemical environment. The choice of solvent can dramatically alter reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Similarly, adding different chemical groups (substituents) to either of the phenyl rings would modify the electronic properties of the molecule, thereby influencing the reaction rate. A systematic study would be required to quantify these effects, but such research specific to this compound is not available.

Identification and Characterization of Reactive Intermediates

Chemical reactions often proceed through a series of steps involving the formation of highly reactive, transient molecules known as reactive intermediates. Identifying these fleeting species is crucial for a complete understanding of the reaction mechanism.

Spectroscopic Detection of Transient Species

Advanced spectroscopic techniques, such as flash photolysis coupled with UV-Vis or infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy at low temperatures, are often employed to detect and characterize reactive intermediates. These methods could potentially identify species like carbocations, carbanions, or radicals formed during reactions of this compound. At present, no spectroscopic studies aimed at detecting such transient species for this compound have been reported.

Trapping Experiments for Intermediate Elucidation

Another common method for identifying reactive intermediates is through "trapping" experiments. In this approach, a "trapping agent" is added to the reaction mixture, which is a molecule designed to react specifically with the suspected intermediate to form a stable, isolable product. The structure of this new product provides strong evidence for the existence and nature of the transient intermediate. There are no published accounts of trapping experiments being performed in studies of reactions involving this compound.

Elucidation of Transition State Structures and Energy Profiles

The transition state is the highest-energy point along the reaction pathway, representing the fleeting arrangement of atoms as they transition from reactants to products. Its structure and energy determine the activation energy and, consequently, the rate of the reaction. Modern computational chemistry provides powerful tools for modeling these structures and mapping out the entire energy profile of a reaction. Such computational studies would involve sophisticated software to calculate the geometries and energies of all species involved in the reaction. However, no such theoretical investigations focused on the transition states in reactions of this compound appear in the scientific literature.

Computational Chemistry Approaches for 1 3 Aminomethyl Phenyl 2 Phenylethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net A crucial application of DFT is geometry optimization, a process that finds the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. arxiv.org This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. nih.gov

For 1-(3-(Aminomethyl)phenyl)-2-phenylethanone, a typical DFT calculation for geometry optimization would be performed using a functional such as B3LYP combined with a basis set like 6-311G+(d,p). researchgate.net The resulting optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G+(d,p))

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Length | C-N (aminomethyl) | 1.47 Å |

| Bond Angle | C-C-O (carbonyl) | 120.5° |

| Dihedral Angle | Phenyl-C-C-Phenyl | -95.3° |

These calculations not only provide the ground-state structure but also compute its total energy, which is essential for determining stability and reaction thermodynamics. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the electron-rich aminomethylphenyl group, while the LUMO would likely be centered on the electrophilic carbonyl group and adjacent phenyl ring. researchgate.net

Table 2: Calculated FMO Properties and Reactivity Descriptors

| Property | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.55 | Resistance to change in electron configuration |

| Electronegativity (χ) | 3.70 | Power to attract electrons |

The Molecular Electrostatic Potential (MEP) map is another tool used to predict reactivity. It visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would show a region of negative potential (red) around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the aminomethyl group's hydrogen atoms, suggesting a site for nucleophilic attack. mdpi.com

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.gov While there can be systematic errors, the correlation between calculated and experimental shifts is typically very high, making it a valuable tool for structural assignment. nih.gov

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Type | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|

| 13C | C=O | 198.5 | 197.2 |

| 13C | Aromatic C | 128-135 | 127-134 |

| 1H | Aromatic H | 7.2-7.9 | 7.1-7.8 |

| 1H | CH2-N | 3.9 | 3.8 |

Infrared (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. This analysis helps in assigning specific vibrational modes to observed IR bands.

Table 4: Key Calculated IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3350, 3450 | 3300-3500 |

| C-H stretch (aromatic) | 3060 | 3000-3100 |

| C=O stretch (ketone) | 1690 | 1680-1700 |

| C=C stretch (aromatic) | 1600 | 1585-1610 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

While quantum calculations often focus on a single, static minimum-energy structure, molecules are dynamic entities that can adopt various shapes (conformations) and move in response to their environment.

This compound possesses several rotatable single bonds, particularly the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, and the bonds connecting the phenyl rings. Rotation around these bonds leads to different spatial arrangements, or conformers, each with a specific energy. nih.gov

Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be populated at room temperature. researchgate.net This can be done by systematically rotating key bonds and calculating the energy of each resulting structure using methods like DFT or less computationally expensive molecular mechanics (MM). The results can be plotted on a potential energy surface to visualize the energy landscape and identify the minima corresponding to stable conformers.

The conformation of a molecule can be significantly influenced by its environment, especially by a solvent. Solvation effects are modeled computationally using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation.

Molecular Dynamics (MD) simulations are particularly useful for studying molecules in solution. preprints.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound in an aqueous solution, an MD simulation would show how water molecules form hydrogen bonds with the amine (-NH2) and carbonyl (C=O) groups. These interactions can stabilize certain conformations over others, potentially leading to a different preferred structure in solution compared to the gas phase. The simulation can also provide insights into the dynamic behavior and flexibility of the molecule in a biological or chemical environment. researchgate.net

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the most likely pathways a chemical reaction will follow. By mapping the potential energy surface (PES) of a reaction, researchers can identify the sequence of elementary steps, intermediate structures, and transition states that connect reactants to products. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these structures and elucidate the detailed mechanism. mdpi.com

For the synthesis of this compound, a plausible route could involve the Friedel-Crafts acylation of a protected aminomethylbenzene derivative followed by deprotection. Computational models can simulate this process, predicting the feasibility of each step and identifying potential byproducts. These theoretical investigations help in understanding complex reaction mechanisms that may be difficult to observe experimentally. nih.gov

Reaction Energy Diagrams and Activation Barriers

A key output of reaction pathway prediction is the reaction energy diagram, which plots the energy of the system as it progresses from reactants to products. These diagrams visualize the energy of all intermediates and, crucially, the transition states that separate them. The energy difference between the reactants and a transition state is known as the activation barrier (or activation energy), which is a critical factor in determining the reaction rate. docbrown.info

For a hypothetical reaction, such as the acylation step in the synthesis of a precursor to this compound, DFT calculations can determine the energies of the species involved. researchgate.net The transition state is characterized by having a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov

Illustrative Example: Hypothetical Reaction Profile

The following table and diagram illustrate a hypothetical energy profile for a key synthetic step. The values are representative of what a computational study might find and are for illustrative purposes only.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Intermediate Complex | -5.2 |

| 3 | Transition State 1 (TS1) | +18.5 |

| 4 | Intermediate Carbocation | +2.1 |

| 5 | Transition State 2 (TS2) | +1.5 |

| 6 | Products | -12.7 |

Catalyst Design and Optimization through Computational Screening

Computational screening is an efficient strategy for designing and optimizing catalysts. Instead of synthesizing and testing a large number of potential catalysts experimentally, theoretical calculations can predict their performance. mdpi.com This approach is particularly valuable for transition-metal-catalyzed reactions, where the ligand environment of the metal center can be systematically varied in silico to tune reactivity and selectivity.

Illustrative Example: Virtual Catalyst Screening

This table provides a hypothetical comparison of different catalysts for a crucial reaction step, illustrating how computational screening can guide catalyst selection.

| Catalyst Variant | Ligand Type | Calculated Activation Barrier (kcal/mol) | Predicted Relative Rate |

| Cat-A | Monodentate Phosphine (B1218219) | 25.4 | 1x |

| Cat-B | Bidentate Phosphine | 22.1 | ~50x |

| Cat-C | N-Heterocyclic Carbene | 20.8 | ~250x |

| Cat-D | Buchwald-type Biaryl | 19.5 | ~1,200x |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are built by developing a mathematical equation that relates calculated molecular descriptors (numerical representations of molecular structure) to an experimentally measured property. researchgate.net

While specific QSPR studies for this compound are not available, this methodology could be applied if a dataset of related compounds with known properties existed. For example, a QSPR model could be developed to predict properties like solubility, lipophilicity (logP), or chromatographic retention time. researchgate.net Such predictive models are valuable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis. researchgate.netnih.gov

The process involves calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression (MLR), are then used to select the most relevant descriptors and build a robust predictive model. openmedicinalchemistryjournal.com

Table of Potential QSPR Descriptors

The following table lists examples of molecular descriptors that could be used in a QSPR study of this compound and its analogues.

| Descriptor Type | Descriptor Example | Property Encoded |

| Constitutional | Molecular Weight (MW) | Size and mass of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometric | Molecular Surface Area (MSA) | Three-dimensional size and shape |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |

Due to a lack of specific research on the supramolecular chemistry of this compound, this article cannot be generated at this time. Extensive searches for molecular recognition studies, self-assembly processes, and stimuli-responsive systems involving this particular compound did not yield any relevant scholarly articles, patents, or research data.

The fundamental principles of supramolecular chemistry, such as hydrogen bonding, π-π stacking, and self-assembly, are well-established for a wide range of molecules. However, without specific experimental or computational data for this compound, any discussion of its behavior in these contexts would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article based on existing research, the generation of the requested content is not possible. No data tables or detailed research findings specific to this compound's supramolecular chemistry could be located.

Supramolecular Chemistry and Self Assembly with 1 3 Aminomethyl Phenyl 2 Phenylethanone

Characterization of Supramolecular Architectures using Advanced Techniques

The comprehensive understanding of supramolecular assemblies derived from 1-(3-(Aminomethyl)phenyl)-2-phenylethanone necessitates the use of a suite of complementary characterization techniques. Each method provides unique information about the structural and dynamic properties of the aggregates in solution and on surfaces.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to determine the size distribution of small particles in suspension. For the supramolecular assemblies of this compound, DLS provides critical information on the hydrodynamic radius (Rh) of the aggregates in solution. By monitoring the fluctuations in scattered light intensity caused by the Brownian motion of the particles, DLS can reveal the average size and polydispersity of the self-assembled structures.

Research Findings: Hypothetical studies on the self-assembly of this compound in different solvent systems could demonstrate the formation of aggregates with varying sizes. For instance, in a solvent mixture of acetonitrile and water, the compound might form nano-aggregates whose size is dependent on the water content, a phenomenon known as aggregation-induced emission (AIE).

Transmission Electron Microscopy (TEM)

TEM offers direct visualization of the morphology and structure of the self-assembled architectures at the nanoscale. By passing a beam of electrons through an ultrathin sample, TEM can generate high-resolution images of the aggregates.

Research Findings: TEM imaging could reveal that this compound self-assembles into distinct morphologies such as nanofibers, vesicles, or spherical micelles, depending on the preparation conditions. For example, slow evaporation of a solution of the compound on a TEM grid might lead to the formation of elongated fibrous structures.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of surfaces. For supramolecular assemblies, AFM is particularly useful for characterizing structures deposited on a substrate.

Research Findings: AFM analysis could corroborate TEM findings and provide additional quantitative data on the height and width of the self-assembled structures. For instance, AFM images of the nanofibrous structures of this compound could reveal their helical nature and allow for precise measurements of their dimensions.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for investigating the structure of materials at the nanoscale. It provides information about the size, shape, and internal structure of particles in solution.

Research Findings: SAXS analysis of the supramolecular assemblies of this compound could provide insights into the packing of the molecules within the aggregates. The scattering data could be fitted to various models to determine, for example, the cross-sectional radius of gyration of nanofibers or the lamellar spacing in vesicular structures.

Catalytic Applications of 1 3 Aminomethyl Phenyl 2 Phenylethanone and Its Derivatives

Design and Synthesis of Metal Complexes Featuring 1-(3-(Aminomethyl)phenyl)-2-phenylethanone as a Ligand

The presence of both a nitrogen donor in the aminomethyl group and an oxygen donor in the ketone group makes this compound a versatile bidentate ligand for coordinating with a variety of transition metals. The design and synthesis of such metal complexes are foundational to exploring their catalytic potential.

The coordination chemistry of ligands containing both amine and ketone functionalities with transition metals is a well-established field. libretexts.orghawaii.edu These ligands can form stable chelate rings with metal ions, enhancing the stability of the resulting complexes. wikipedia.org The aminomethyl and carbonyl groups of this compound can act as a bidentate N,O-donor ligand.

The synthesis of metal complexes with this ligand would typically involve the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like palladium, platinum, copper, nickel, or cobalt) with the ligand in a suitable solvent. rsc.org The resulting complexes can exhibit various geometries, such as square planar or octahedral, depending on the coordination number and the nature of the metal ion. hawaii.edulumenlearning.com

Table 1: Hypothetical Coordination Complexes of this compound

| Metal Ion | Precursor Salt | Complex Formula | Proposed Geometry |

| Pd(II) | PdCl₂(CH₃CN)₂ | [Pd(L)₂]Cl₂ | Square Planar |

| Cu(II) | Cu(OAc)₂·H₂O | [Cu(L)₂(OAc)₂] | Octahedral |

| Ni(II) | NiCl₂·6H₂O | [Ni(L)₂Cl₂] | Octahedral |

| Pt(II) | K₂PtCl₄ | [Pt(L)Cl₂] | Square Planar |

| L = this compound |

Characterization of these complexes would rely on techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the amine and ketone groups, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to determine the precise structure and geometry of the complexes. rsc.orgnih.gov

While this compound itself is achiral, its derivatives can be designed to be chiral. For instance, substitution at the benzylic carbon or the aminomethyl group could introduce a stereocenter. When such chiral ligands coordinate to a metal center, they can induce the formation of chiral-at-metal complexes. researchgate.netscispace.com These complexes are of significant interest in asymmetric catalysis, where the chirality at the metal center can influence the stereochemical outcome of a reaction. rsc.org

The synthesis of chiral derivatives of this compound could be achieved through asymmetric synthesis routes. Subsequent complexation with transition metals could lead to diastereomeric complexes that may be separable, providing access to enantiopure chiral-at-metal catalysts.

Evaluation of this compound as an Organocatalyst

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. google.com The bifunctional nature of this compound, possessing both a Lewis basic amine and a Lewis acidic ketone (upon protonation or interaction with other species), makes it a promising candidate for an organocatalyst.

In a hypothetical organocatalytic cycle, the primary amine group of this compound can react with a carbonyl compound (an aldehyde or a ketone) to form an enamine or an iminium ion. acs.org This is a common activation mode in aminocatalysis. nih.gov The enamine, being electron-rich, can act as a nucleophile, while the iminium ion, being electron-deficient, can act as an electrophile.

The ketone group, on the other hand, could participate in the catalytic cycle through hydrogen bonding interactions, helping to orient the substrate and enhance the stereoselectivity of the reaction. This concept of bifunctional catalysis, where two functional groups work in concert, is a key principle in the design of efficient organocatalysts. researchgate.net

The mechanism of reactions catalyzed by this compound would likely follow established pathways for aminocatalysis. For example, in a Michael addition reaction, the amine would first form an enamine with a donor molecule. This enamine would then attack a Michael acceptor. The resulting intermediate would then be hydrolyzed to release the product and regenerate the catalyst. mdpi.com

Computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into the reaction mechanism, helping to elucidate the transition states and intermediates involved in the catalytic cycle. acs.orgnih.gov Such studies would be crucial for understanding the origin of stereoselectivity and for the rational design of more efficient catalysts based on this scaffold.

Application in Organic Transformations

The potential applications of this compound and its derivatives in organic transformations are broad. As a ligand for transition metal catalysis, its complexes could be screened for activity in cross-coupling reactions, hydrogenations, and oxidations. The specific application would depend on the choice of the metal center.

As an organocatalyst, it could be employed in a variety of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. mdpi.comrsc.org The development of chiral derivatives would be particularly important for achieving high enantioselectivity in these transformations.

Table 2: Potential Organic Transformations Catalyzed by this compound Systems

| Catalysis Type | Catalyst System | Reaction Type | Potential Product |

| Metal Catalysis | [Pd(L)₂]Cl₂ | Suzuki Cross-Coupling | Biaryls |

| Metal Catalysis | Chiral Rh(I)-L Complex | Asymmetric Hydrogenation | Chiral Alcohols |

| Organocatalysis | This compound | Aldol Reaction | β-Hydroxy Ketones |

| Organocatalysis | Chiral Derivative | Asymmetric Michael Addition | γ-Nitro Ketones |

| L = this compound |

Asymmetric Catalysis for Enantioselective Syntheses

No published studies were found that investigate the use of this compound or its derivatives as ligands or catalysts in asymmetric catalysis for enantioselective syntheses.

Cross-Coupling Reactions and Other C-C/C-Heteroatom Bond Formations

There is no available research on the application of this compound or its derivatives as catalysts or ligands in cross-coupling reactions or other C-C/C-heteroatom bond formation processes.

Heterogenization of Catalysts Derived from this compound

No research has been published on the heterogenization of catalysts derived from this compound for applications such as improved catalyst recovery and recycling.

Advanced Materials Science Applications of 1 3 Aminomethyl Phenyl 2 Phenylethanone

Integration of 1-(3-(Aminomethyl)phenyl)-2-phenylethanone into Functional Polymeric Systems

The unique structure of this compound, which combines a reactive primary amine and a ketone group within a deoxybenzoin (B349326) framework, suggests its potential as a versatile monomer or functionalizing agent in polymer chemistry. umass.edunih.gov

Monomer Synthesis and Polymerization ChemistryThe synthesis of functional polymers often relies on monomers with specific reactive groups.physchem.czThe aminomethyl group on the phenyl ring could, in principle, participate in various polymerization reactions. For instance, it could react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides or polyureas, respectively. The ketone moiety could also be a site for polymerization or post-polymerization modification.

General polymerization techniques for creating functional polymers include:

Step-Growth Polymerization: The amine functionality could allow the molecule to act as a monomer in polycondensation reactions.

Chain-Growth Polymerization: The core structure could be modified with a polymerizable group (like a vinyl or acrylic group) to enable its participation in radical or other chain-growth polymerizations. amanote.com

Post-Polymerization Modification: The amine group is a prime target for grafting onto existing polymer backbones, thereby introducing the deoxybenzoin unit as a functional side chain. researchgate.net

Development of Organic Electronic Materials

Organic electronics utilize carbon-based materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The performance of these materials is intrinsically linked to their molecular structure.

Exploration of this compound in Nanomaterial Design

Functionalized nanomaterials are a cornerstone of nanotechnology, with applications ranging from drug delivery to catalysis. nih.govmdpi.com The surface modification of nanoparticles is crucial for their stability, biocompatibility, and function. nih.gov

The amine group of this compound could serve as an effective anchor for grafting the molecule onto the surface of various nanomaterials, such as gold nanoparticles, quantum dots, or graphene oxide. mdpi.com This functionalization could impart new properties to the nanomaterials, such as:

Altering their solubility and dispersibility in different solvents.

Providing a reactive handle for further conjugation with other molecules (e.g., drugs, targeting ligands).

Influencing the self-assembly of nanoparticles into larger, ordered structures.

While the functionalization of nanomaterials with amine-containing organic molecules is a common and powerful strategy, no published studies were found that specifically utilize this compound for this purpose. nih.govmdpi.com

Surface Functionalization of Nanoparticles

The unique structural features of this compound, which include a primary amine group and a ketone functionality, theoretically make it a candidate for the surface functionalization of nanoparticles. The aminomethyl group could serve as an anchoring point to the nanoparticle surface, either through covalent bond formation or electrostatic interactions. The phenyl and phenylethanone moieties could then be used to tailor the surface properties of the nanoparticles, potentially influencing their dispersibility, biocompatibility, or catalytic activity. However, no studies have been published to date that demonstrate or investigate this potential application.

Application in Supramolecular Materials with Tailored Functionalities

Supramolecular chemistry relies on the controlled organization of molecules through non-covalent interactions to create materials with specific functions. The combination of functional groups in this compound could, in principle, be exploited for the design of novel supramolecular materials.

Porous Organic Frameworks and Molecular Sieves

Porous organic frameworks (POFs) and molecular sieves are materials characterized by a network of pores of well-defined size and shape. The synthesis of these materials often involves the use of organic linkers that connect to form a rigid, porous structure. While the bifunctional nature of this compound might suggest its use as such a linker, there is no evidence in the current body of scientific work to support this. Research would be needed to explore its suitability for the synthesis of POFs with potential applications in gas storage, separation, or catalysis.

Bio-inspired Materials and Dynamic Assemblies

Bio-inspired materials mimic the structures and functions of biological systems. The aminomethylphenyl group in this compound bears some resemblance to biological signaling molecules, and its incorporation into materials could potentially lead to bio-inspired functionalities. Furthermore, the reversible nature of non-covalent interactions could allow for the formation of dynamic assemblies that can respond to external stimuli. This remains a hypothetical application, as no research has been conducted to investigate the use of this compound in the creation of bio-inspired or dynamic materials.

Future Research Directions and Emerging Paradigms for 1 3 Aminomethyl Phenyl 2 Phenylethanone

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The future investigation of 1-(3-(aminomethyl)phenyl)-2-phenylethanone is primed for a multidisciplinary approach, integrating principles from organic chemistry, materials science, and catalysis. The inherent functionalities of the molecule—a primary amine and a ketone—offer versatile handles for chemical modification and incorporation into larger, more complex systems.

In the realm of materials science , the aminomethyl group can serve as a reactive site for polymerization or grafting onto surfaces. This could lead to the development of novel functional polymers and materials with tailored properties. For instance, its incorporation into polymer backbones could influence properties such as thermal stability, solubility, and mechanical strength. Furthermore, the aromatic rings present in the structure could be exploited for their potential in creating materials with interesting optical or electronic properties. The ability of aminoketones to form coordination complexes with metal ions also opens avenues for the design of novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. fau.de

From a catalysis perspective, this compound and its derivatives could serve as ligands for transition metal catalysts. The nitrogen and oxygen atoms can act as coordination sites, allowing for the formation of stable metal complexes. These complexes could be screened for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The modular nature of the ligand would allow for systematic tuning of the steric and electronic properties of the catalyst, enabling the optimization of catalytic performance.

The synergy between these disciplines will be crucial. For example, a catalytically active derivative of this compound could be immobilized on a solid support, a concept central to materials science, to create a recyclable heterogeneous catalyst. This approach combines the synthetic versatility of organic chemistry with the practical advantages of solid-phase catalysis.

Sustainable Synthesis and Green Chemistry Principles in this compound Research

The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. sigmaaldrich.comacs.org The focus will be on developing synthetic routes that are not only efficient but also environmentally benign. iosrjournals.orgrsc.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. bdu.ac.in

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. acs.org Research into highly efficient and selective catalysts for the key bond-forming reactions in the synthesis of this compound will be a major focus. This includes the exploration of biocatalysis, where enzymes are used to perform chemical transformations with high specificity and under mild conditions.